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molecular formula C9H8N4 B1426182 6-(Pyridin-3-yl)pyrimidin-4-amine CAS No. 1192814-34-8

6-(Pyridin-3-yl)pyrimidin-4-amine

Cat. No. B1426182
M. Wt: 172.19 g/mol
InChI Key: VPRKGLYZWQCCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278320B2

Procedure details

A mixture of 6-chloropyrimidin-4-amine (0.324 g, 2.5 mmol), pyridin-3-ylboronic acid (0.385 g, 3.13 mmol), Na2CO3 (0.795 g, 7.5 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.035 g, 0.05 mmol) were suspended in a mixture of dioxane/EtOH/water. The mixture was heated in the microwave synthesizer at 125° C. for 20 min (reaction was run twice) and concentrated. The residue was purified on by silica gel chromatography using a 10-60% ethyl acetate/hexanes gradient, followed by a 5-25% 9:1 methanol:ammonium hydroxide in ethyl acetate gradient. The desired fractions were concentrated to give an off-white solid. MS(LC/MS) R.T.=0.28; (M+H=173.13).
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
0.385 g
Type
reactant
Reaction Step One
Quantity
0.795 g
Type
reactant
Reaction Step One
Quantity
0.035 g
Type
catalyst
Reaction Step One
Name
dioxane EtOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.[N:9]1[CH:14]=[CH:13][CH:12]=[C:11](B(O)O)[CH:10]=1.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.CCO.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[N:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:2]2[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=2)[CH:10]=1 |f:2.3.4,5.6.7,^1:36,55|

Inputs

Step One
Name
Quantity
0.324 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)N
Name
Quantity
0.385 g
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
0.795 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0.035 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
dioxane EtOH water
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1.CCO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on by silica gel chromatography
CONCENTRATION
Type
CONCENTRATION
Details
The desired fractions were concentrated
CUSTOM
Type
CUSTOM
Details
to give an off-white solid
CUSTOM
Type
CUSTOM
Details
R.T.=0.28

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C1=CC(=NC=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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